![molecular formula C11H12ClN3O2 B1465270 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1236033-21-8](/img/structure/B1465270.png)
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS No. 1236033-21-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and immunology. This article explores its biological activity, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : 253.68 g/mol
- Purity : Typically >95% in commercial preparations
- Storage Conditions : Recommended under inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic applications in autoimmune diseases and certain cancers.
Inhibition of JAK3
JAK3 is a key player in the signaling pathways of several cytokines and growth factors. The compound demonstrates potent inhibitory activity against JAK3, which can lead to reduced inflammation and modulation of immune responses.
Anticancer Activity
Recent studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.46 | Inhibition of cell proliferation |
HCT116 | 1.1 | Induction of apoptosis |
K562 | 0.75 | Cell cycle arrest at SubG1/G1 phase |
These results indicate that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Immunomodulatory Effects
In addition to its anticancer properties, the compound's inhibition of JAK3 suggests potential applications in treating autoimmune diseases. By modulating immune responses, it may provide therapeutic benefits in conditions like rheumatoid arthritis and psoriasis.
Study on RET Kinase Inhibition
A study focused on pyrrolo[2,3-d]pyrimidine derivatives reported that modifications to the scaffold could enhance potency against RET kinase—an important target in thyroid cancer and non-small cell lung cancer. The study demonstrated that certain derivatives exhibited low nanomolar potency against both wild-type and mutant forms of RET .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[2,3-d]pyrimidines has revealed critical insights into how structural modifications affect biological activity. For instance, the introduction of different substituents on the pyrimidine ring can significantly alter potency and selectivity towards specific kinases .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is recognized as an impurity in several pharmaceutical compounds, notably Baricitinib, which is used for the treatment of rheumatoid arthritis. The study of impurities like this compound is crucial in ensuring the safety and efficacy of pharmaceutical products. Research has indicated that understanding the behavior of such impurities can lead to improved drug formulations and therapeutic outcomes .
Inhibitory Activity Studies
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit inhibitory activities against various biological targets, including kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Focal Adhesion Kinase (FAK) and Pyk2, which are implicated in tumorigenesis and metastasis . Studies focusing on these inhibitory activities contribute to the development of novel anticancer therapies.
Antiviral Research
The structure of this compound suggests potential antiviral properties. Research into related compounds has demonstrated effectiveness against viral infections by targeting specific viral enzymes or pathways . This area of study is particularly relevant given the ongoing need for effective antiviral agents.
Case Study 1: Baricitinib Impurity Analysis
A detailed analysis was conducted on the impurity profiles of Baricitinib, where this compound was identified as a significant impurity. The study highlighted the importance of monitoring such impurities during the drug manufacturing process to ensure compliance with regulatory standards and patient safety .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Such findings underscore the importance of this compound in developing targeted cancer therapies.
Eigenschaften
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUTWYJGILAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.